![molecular formula C19H17N5O2 B2864503 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097934-18-2](/img/structure/B2864503.png)

4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

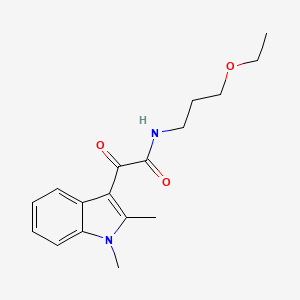

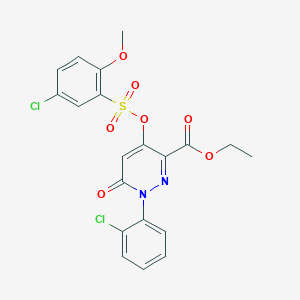

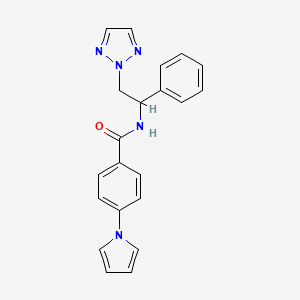

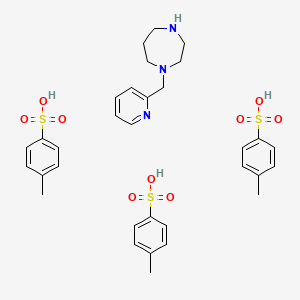

The compound “4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzoyl group, a pyridine ring, and a piperazin-2-one group . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the formation of the various rings and groups present in the final molecule .Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrazole and pyridine rings might participate in electrophilic substitution reactions, while the piperazin-2-one group could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a potential hydrogen bond donor and acceptor .Scientific Research Applications

Medicinal Chemistry: Antitubercular Agents

The presence of the 1H-pyrazole moiety in compounds has been associated with potent antitubercular activity. Studies have shown that certain pyrazole derivatives exhibit significant action against Mycobacterium tuberculosis . This suggests that our compound of interest could be synthesized and tested for its efficacy as an antitubercular agent, potentially contributing to the development of new treatments for tuberculosis.

Pharmaceutical Development: Drug Synthesis

Imidazole and its derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties . The structural similarity of the 1H-pyrazole to imidazole suggests that “4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one” could be a valuable synthon in drug development, leading to the synthesis of new drugs with potential therapeutic applications.

Agriculture: Pesticide Formulation

The pyrazole ring is a common feature in many agrochemicals due to its bioactivity. There is potential for the compound to be used in the development of new pesticides or fungicides, contributing to the protection of crops and increasing agricultural productivity .

Material Science: Organic Semiconductors

Heterocyclic compounds like pyrazoles are often explored for their electronic properties, which can make them suitable for use in organic semiconductors. The electronic distribution within “4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one” could be analyzed for potential applications in electronic devices .

Environmental Science: Pollutant Degradation

Compounds with heterocyclic structures have been studied for their ability to degrade environmental pollutants. The compound could be researched for its potential use in the breakdown of harmful chemicals in the environment, aiding in pollution control and environmental remediation efforts .

Biochemistry: Enzyme Inhibition

The structural complexity of “4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one” makes it a candidate for enzyme inhibition studies. It could interact with various enzymes and modulate their activity, which is a crucial aspect of understanding biochemical pathways and designing inhibitors for therapeutic use .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3-pyrazol-1-ylbenzoyl)-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-18-14-22(10-11-23(18)17-6-2-7-20-13-17)19(26)15-4-1-5-16(12-15)24-9-3-8-21-24/h1-9,12-13H,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBNFBFNRSZPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2864423.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2864429.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2864430.png)

![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid](/img/structure/B2864431.png)

![N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2864433.png)

![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)